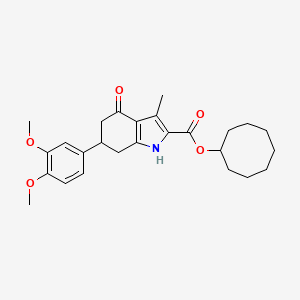
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide
描述
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells that regulates various metabolic pathways and maintains energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders, cancer, and neurodegenerative diseases.
科学研究应用
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has been extensively studied for its potential therapeutic applications in treating various metabolic disorders, including diabetes, obesity, and metabolic syndrome. Studies have shown that 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide can activate AMPK, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and obesity.
In addition to metabolic disorders, 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been studied for its potential anticancer properties. Studies have shown that 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, prostate, and colon cancer. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
作用机制
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase the activity of the kinase. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). ACC phosphorylation leads to the inhibition of fatty acid synthesis, while GLUT4 phosphorylation leads to increased glucose uptake in muscle and adipose tissue.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide can increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to reduce hepatic glucose production and improve insulin sensitivity in animal models of diabetes and obesity.
In addition to metabolic effects, 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has been shown to increase mitochondrial biogenesis and reduce oxidative stress in neurons, leading to improved cognitive function and motor performance.
实验室实验的优点和局限性
One of the main advantages of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide is its specificity for AMPK activation, which allows for the study of downstream targets involved in energy metabolism. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has also been shown to have minimal toxicity and side effects in animal models, making it a safe and reliable tool for studying metabolic disorders and cancer.
One of the limitations of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo. 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide also has a short half-life in vivo, which can limit its efficacy in long-term studies. Additionally, 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide. One area of research is the development of more potent and selective AMPK activators that can overcome the limitations of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide. Another area of research is the study of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, the study of 4-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)butanamide in human clinical trials is needed to fully understand its safety and efficacy in humans.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-13(2)14-5-8-16(9-6-14)22-19(23)4-3-11-24-18-10-7-15(20)12-17(18)21/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYSCAJMAYGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



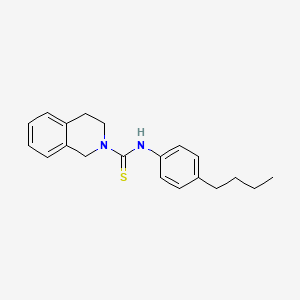
![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)
![4-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4694774.png)
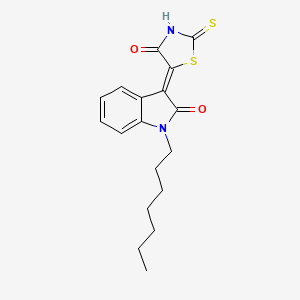
![4-ethyl-N-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694785.png)
![N-[3-(1-azepanyl)-3-oxopropyl]benzamide](/img/structure/B4694790.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)
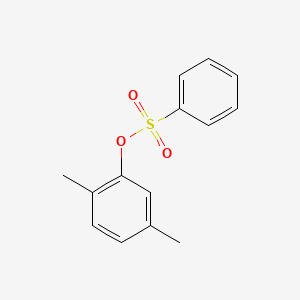
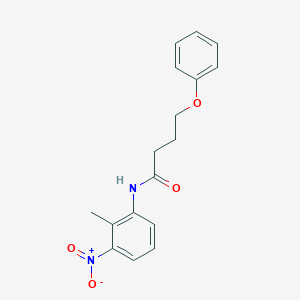
![6-methyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694817.png)
![2-cyano-N-(2-ethoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4694827.png)
![N-(2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4694842.png)
![N-ethyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B4694852.png)
